molecular formula C6H6FNO2S B13209378 (Pyridin-3-yl)methanesulfonyl fluoride

(Pyridin-3-yl)methanesulfonyl fluoride

Cat. No.: B13209378
M. Wt: 175.18 g/mol
InChI Key: QUBMCGPMYOARII-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S It is characterized by the presence of a pyridine ring substituted with a methanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)methanesulfonyl fluoride typically involves the reaction of pyridine derivatives with methanesulfonyl fluoride. One common method includes the use of pyridine-3-methanol as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (Pyridin-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

    Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

(Pyridin-3-yl)methanesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Pyridin-3-yl)methanesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site nucleophiles, thereby blocking substrate access and enzyme activity .

Comparison with Similar Compounds

Uniqueness: (Pyridin-3-yl)methanesulfonyl fluoride is unique due to its combination of a pyridine ring and a sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in selective chemical modifications and as a tool in biochemical research .

Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

pyridin-3-ylmethanesulfonyl fluoride

InChI

InChI=1S/C6H6FNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2

InChI Key

QUBMCGPMYOARII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)F

Origin of Product

United States

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